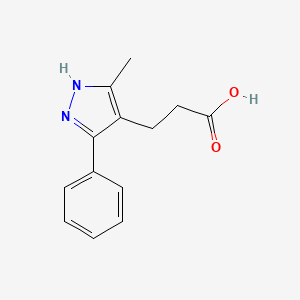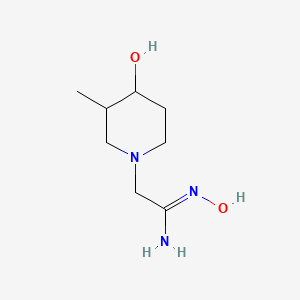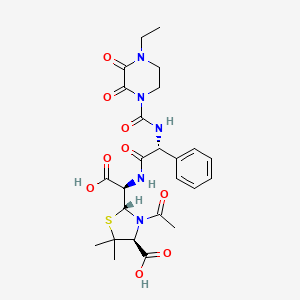![molecular formula C16H14N4 B13436236 (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is a chiral compound with a complex structure that includes an aminoethyl group, a phenyl ring, and a benzoimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-benzoimidazole-6-carbonitrile with an appropriate chiral amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-Phenyl-1H-benzoimidazole-6-carbonitrile: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(1-Aminoethyl)-1H-benzo[D]imidazole-6-carbonitrile: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C16H14N4 |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1 |
Clé InChI |
WWZLYSBJNRDGFZ-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
SMILES canonique |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)

methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)


![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)



![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)


![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
